(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid
Overview
Description
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO6 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hypoglycemic Agents : Benzyloxazolidine-2,4-diones with oxazole-based side chains, which are structurally related to (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid, have been found effective in lowering blood glucose levels in genetically obese mice. The presence of benzofuran structural elements enhances their in vivo potency (Dow et al., 1991).
Peptide Synthesis : The compound is crucial in carbodiimide-mediated reactions in peptide synthesis, particularly in the preparation of N-carboxyanhydrides of amino acids like valine and isoleucine (Benoiton & Chen, 1981). Additionally, its crystal structures show promising properties for peptide synthesis, potentially useful in drug discovery (Crisma et al., 1997).
Analgesic and Anti-Inflammatory Properties : Derivatives like 4-(5-Chloro-2-oxo-3H-benzoxazol-3-yl)butanamide exhibit potent analgesic and anti-inflammatory properties. Their analgesic activity is attributed to the inhibition of prostaglandin E2 synthesis (Gülcan et al., 2003).
Antioxidant Properties : Certain derivatives have shown significant antioxidant properties, with some exhibiting more activity in radical scavenging compared to others (Akbas et al., 2018).
Corrosion Inhibition : Some compounds in this category show potential as corrosion inhibitors, with strong antioxidant properties (Akbas et al., 2018).
Synthesis of Functionalized Aromatic Compounds : A new method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, which can serve as intermediates for oxygen-functionalized aromatic compounds, has been developed (Nakamura et al., 2003).
Chiral Starting Materials in Oxazolidinecarbohydrazides : Studies show that mild-condition racemization from chiral starting materials can occur in oxazolidinecarbohydrazides, with implications for asymmetric crystallization processes (Nogueira et al., 2015).
Antitumor Activity : Some 2-N-, 3-S-substituted derivatives exhibit antitumor activity (Григорян et al., 2012).
Selective Peptide Bond Cleavage : This compound allows for the selective cleavage of serine peptide bonds, facilitating the isolation of specific amino acids (Kaneko et al., 1968).
Synthesis of Difluorinated Pseudopeptides : It's used in the Ugi reaction for synthesizing difluorinated pseudopeptides, which have potential pharmaceutical applications (Gouge et al., 2004).
Properties
IUPAC Name |
3-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c16-12(17)7-6-11-13(18)21-9-15(11)14(19)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOCGDFDOZVEKT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N([C@H](C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350847 | |
Record name | (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23632-67-9 | |
Record name | (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of using (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid in peptide synthesis?
A1: this compound, often referred to as a protected form of L-glutamic acid, offers a significant advantage in peptide synthesis by allowing for the selective protection of the side-chain carboxyl group of glutamic acid. [] This selectivity is crucial for directing the formation of peptide bonds specifically at the alpha-carboxyl group, leading to the efficient synthesis of γ-glutamyl peptides. [] This is in contrast to traditional methods where indiscriminate protection can lead to unwanted side reactions and lower yields.
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